Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate (CAS 104386-69-8) is a trisubstituted thiophene-2-carboxylate ester bearing methoxy (–OCH₃) at C3, methylthio (–SCH₃) at C5, and a methyl ester at C2. It is a heterocyclic building block within the broader thiophene carboxylic acid derivative class, with a molecular formula of C₈H₁₀O₃S₂, a molecular weight of 218.3 g/mol, and a computed lipophilicity of XLogP3-AA = 2.6.

Molecular Formula C8H10O3S2
Molecular Weight 218.3 g/mol
Cat. No. B12071884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate
Molecular FormulaC8H10O3S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCOC1=C(SC(=C1)SC)C(=O)OC
InChIInChI=1S/C8H10O3S2/c1-10-5-4-6(12-3)13-7(5)8(9)11-2/h4H,1-3H3
InChIKeySJQIJNIIRLGYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Methyl 3-Methoxy-5-(methylthio)thiophene-2-carboxylate (CAS 104386-69-8): Core Identity and Supply Specifications


Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate (CAS 104386-69-8) is a trisubstituted thiophene-2-carboxylate ester bearing methoxy (–OCH₃) at C3, methylthio (–SCH₃) at C5, and a methyl ester at C2 [1]. It is a heterocyclic building block within the broader thiophene carboxylic acid derivative class, with a molecular formula of C₈H₁₀O₃S₂, a molecular weight of 218.3 g/mol, and a computed lipophilicity of XLogP3-AA = 2.6 [1]. The compound is supplied as a research chemical with a minimum purity specification of 95% (by AKSci) and up to NLT 98% from other vendors, primarily for use as a pharmaceutical intermediate and in materials science . Limited direct primary research exists on this specific compound; the quantitative differentiation presented below relies on computed physicochemical properties, vendor-derived reactivity data, and class-level inferences from structurally related thiophene derivatives.

Why Generic Thiophene-2-Carboxylate Analogs Cannot Substitute Methyl 3-Methoxy-5-(methylthio)thiophene-2-carboxylate Without Evidence


The 3-methoxy-5-(methylthio) substitution pattern on the thiophene-2-carboxylate scaffold creates a physicochemical and reactivity profile that is not reproduced by any single-position variant. Replacing the 3-methoxy with a hydroxyl group (CAS 104386-67-6) introduces a hydrogen bond donor (pKa ~8.98) that alters solubility, aggregation, and potential off-target interactions . Exchanging the 5-methylthio for a methyl group (CAS 181063-59-2) removes both the polarizable sulfur atom and the additional rotational degree of freedom, changing the molecular weight from 218.3 to 186.2 g/mol and reducing lipophilicity [1]. The parent methyl thiophene-2-carboxylate (CAS 5380-42-7), with a logP of ~1.89 and molecular weight of 142.2 g/mol, lacks both the electronic tuning and steric bulk conferred by the dual 3,5-substitution [2]. These differences are not cosmetic; they directly affect chromatographic retention, membrane partitioning, metabolic stability, and suitability as a building block for further diversification. Generic substitution without confirmatory bridging data risks failed reactions, altered biological outcomes, and irreproducible research.

Quantitative Differentiation Evidence: Methyl 3-Methoxy-5-(methylthio)thiophene-2-carboxylate vs. Closest Analogs


Lipophilicity Advantage Over 3-Hydroxy, 5-Methyl, and Unsubstituted Thiophene-2-Carboxylate Analogs

The target compound exhibits a computed XLogP3-AA value of 2.6, placing it in the optimal lipophilicity range for passive membrane permeability (XLOGP3 between -0.7 and +5.0) [1]. In contrast, the 3-hydroxy analog (CAS 104386-67-6) is predicted to have lower lipophilicity due to the polar –OH group at C3, which also functions as a hydrogen bond donor (pKa ~8.98) . The 5-methyl analog (CAS 181063-59-2, MW 186.23) lacks the polarizable sulfur of the methylthio group, which contributes to both higher molecular weight and enhanced lipophilicity in the target compound . The parent methyl thiophene-2-carboxylate (CAS 5380-42-7) has a logP of ~1.89 [2]. The quantifiable lipophilicity increment (ΔXLogP ~0.7 vs. the parent ester) is directly relevant to selecting this scaffold for medicinal chemistry programs where balanced logD is desirable.

Lipophilicity Drug-likeness Membrane permeability

Zero Hydrogen Bond Donors: Differentiation from 3-Hydroxy Analog for Permeability and Aggregation

Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate has a computed Hydrogen Bond Donor Count of zero [1]. This distinguishes it directly from the 3-hydroxy analog (CAS 104386-67-6), which possesses one H-bond donor (the phenolic –OH) and may form intermolecular hydrogen bonds that reduce effective monomer concentration in non-polar media . The absence of H-bond donors in the target compound eliminates a potential source of aggregation-based false positives in biochemical screening and simplifies interpretation of structure-activity relationships. This is a quantifiable, binary structural difference with well-understood consequences for compound behavior in both biochemical and cellular assays.

Hydrogen bonding Permeability Aggregation

Controlled Hydrolysis to Carboxylic Acid: 90% Yield Demonstrates Predictable Derivatization Chemistry

A vendor-reported hydrolysis protocol demonstrates that treatment of methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate with sodium hydroxide for 0.5 h yields 3-methoxy-5-methylthio-2-thiophene carboxylic acid in 90% yield [1]. This high-yielding, rapid deprotection is relevant for researchers who need to generate the free carboxylic acid for amide coupling, bioconjugation, or further functionalization. While the 3-hydroxy analog can undergo similar hydrolysis, the presence of the free –OH may necessitate protecting group strategies, adding synthetic steps. The 5-methyl analog (CAS 181063-59-2) lacks the methylthio sulfur, which can serve as a handle for subsequent oxidation to sulfoxide/sulfone or as a directing group for metal-catalyzed C–H activation.

Synthetic utility Hydrolysis Building block

Supplier-Purity Benchmarking: Industrially Relevant Specifications Drive Procurement Decisions

Commercially, Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate is available at two widely offered purity tiers: ≥95% (e.g., AKSci) and NLT 98% (e.g., MolCore, 001chemical) [1]. This dual-tier availability allows procurement specialists to balance cost against purity requirements for specific applications. The 3-hydroxy analog (CAS 104386-67-6) is similarly available at 95% purity from AKSci , but its phenolic –OH renders it more prone to oxidative degradation, potentially reducing effective shelf-life. The 5-methyl analog (CAS 181063-59-2) is available at >95% from Biosynth . No published forced-degradation or accelerated stability studies were identified that would allow direct quantification of relative stability. This evidence is therefore classed as supporting only.

Purity Quality control Procurement

Monocyclic Thiophene Core as a Privileged Scaffold for PTP1B Inhibition: Class-Level Evidence

Monocyclic thiophene-2-carboxylate derivatives have been validated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity. Wan et al. (2006) reported a series of monocyclic thiophenes with X-ray co-crystal structures confirming key interactions with Asp48 in the PTP1B active site [1]. While the specific compound methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate was not directly tested in this published series, its core scaffold and substitution pattern are consistent with the structural requirements identified: a 2-carboxylate ester for active-site interactions and substituents at C3 and C5 for modulating potency and selectivity. BindingDB records for structurally related thiophene-2-carboxylates show PTP1B Ki values in the low micromolar range (e.g., Ki = 1.33 μM for a close analog) [2]. This class-level evidence supports the rationale for selecting this compound as a starting scaffold for medicinal chemistry optimization programs targeting PTP1B.

PTP1B inhibitor Diabetes Thiophene scaffold

Methylthio Substituent as a Versatile Synthetic Handle: Oxidation and Cross-Coupling Potential Distinguishes from 5-Methyl Analog

The 5-methylthio (–SCH₃) group in the target compound provides a unique synthetic handle not available in the 5-methyl analog (CAS 181063-59-2). The methylthio group can be selectively oxidized to the corresponding sulfoxide (–S(O)CH₃) or sulfone (–S(O)₂CH₃), enabling stepwise modulation of electronic properties and hydrogen-bonding capacity [1]. Additionally, methylthio-substituted thiophenes have been utilized as substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) after conversion to the corresponding sulfone for C–S bond activation [2]. Published studies on methylthio oligothiophenes demonstrate that the methylthio group enhances intermolecular S···S contacts in the solid state, improving charge transport properties in organic semiconductor applications [3]. These synthetic and materials-science advantages are absent in the 5-methyl analog, which lacks the sulfur atom necessary for these transformations.

Synthetic handle Oxidation Cross-coupling

Evidence-Backed Application Scenarios for Methyl 3-Methoxy-5-(methylthio)thiophene-2-carboxylate


Medicinal Chemistry: PTP1B Inhibitor Lead Optimization and Fragment-Based Drug Discovery

Based on the validated class-level PTP1B inhibitory activity of monocyclic thiophene-2-carboxylates, this compound can serve as a core scaffold for fragment growth or lead optimization campaigns targeting PTP1B [1]. Its zero H-bond donor count and XLogP of 2.6 place it in favorable physicochemical space for oral bioavailability, while the methyl ester at C2 provides a convenient handle for hydrolysis to the carboxylic acid pharmacophore (90% yield demonstrated) [2][3]. The methylthio group at C5 can be further diversified through oxidation to sulfoxide/sulfone to probe hydrogen-bonding interactions with catalytic site residues such as Asp48 [1].

Organic Synthesis: Versatile Building Block for Thiophene-Focused Chemical Libraries

The compound's dual functionality—a hydrolyzable ester at C2 and an oxidizable methylthio at C5—makes it an ideal building block for generating structurally diverse thiophene libraries [2][4]. Library designers can exploit the 90% hydrolysis yield to generate the free acid for amide coupling, while the methylthio group can be retained for its lipophilicity contribution or oxidized to access sulfoxide and sulfone congeners. This three-in-one diversification potential from a single commercial building block reduces the number of starting materials needed and simplifies procurement logistics for parallel synthesis programs.

Materials Science: Organic Semiconductor Precursor Utilizing Methylthio-Mediated Intermolecular Interactions

Class-level evidence demonstrates that methylthio substituents on thiophene rings enhance intermolecular S···S contacts in the solid state, improving charge-carrier mobility in organic field-effect transistors (OFETs) [4]. This compound, with its 5-methylthio group and electron-rich 3-methoxy substituent, can serve as a monomer precursor for electropolymerization or as a building block for synthesizing extended oligothiophene semiconductors. The absence of H-bond donors eliminates a potential source of charge trapping, a known detriment to semiconductor performance [3].

Analytical and Quality Control: Reference Standard for Chromatographic Method Development

With an XLogP of 2.6 and a molecular weight of 218.3 g/mol, this compound occupies a distinct region of chromatographic retention space in reversed-phase HPLC compared to the more polar 3-hydroxy analog (pKa ~8.98, enabling ionizable species at physiological pH) and the less lipophilic 5-methyl analog (MW 186.23) [2][3]. This makes it a useful reference compound for calibrating retention time prediction models and for developing separation methods for complex thiophene-containing reaction mixtures.

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